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Executive Summary

YL217 is an investigational antibody-drug conjugate (ADC) demonstrating promise in
preclinical studies for the treatment of advanced solid tumors. Developed by MediLink
Therapeutics, YL217 targets Cadherin-17 (CDH17), a cell adhesion protein with high
expression in several gastrointestinal cancers and limited expression in normal tissues,
suggesting a favorable therapeutic window. The ADC is comprised of a humanized anti-CDH17
IgG1 monoclonal antibody, a potent topoisomerase | inhibitor payload (YL0010014), and an
enzymatically cleavable linker utilizing MediLink's proprietary Tumor Microenvironment
Activable Linker-payload (TMALIN®) platform. Preclinical evidence suggests that YL217
exhibits significant anti-tumor activity in various xenograft models and is well-tolerated in non-
clinical safety studies. A Phase 1 clinical trial is underway to evaluate the safety, tolerability,
pharmacokinetics, and efficacy of YL217 in patients with advanced solid tumors.

Introduction

Antibody-drug conjugates are a rapidly evolving class of targeted cancer therapies designed to
deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic
exposure and associated toxicities. YL217 is a novel ADC engineered to target Cadherin-17
(CDH17), a glycoprotein frequently overexpressed in gastrointestinal malignancies, including
gastric, colorectal, pancreatic, and hepatocellular carcinomas.[1] High CDH17 expression is
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often correlated with metastatic progression and is upregulated in late-stage, highly-
differentiated tumors, making it an attractive target for ADC development.[1]

This technical guide provides a comprehensive overview of the YL217 ADC, including its
mechanism of action, preclinical data, and planned clinical development.

Core Components of YL217

YL217 is a complex molecule composed of three key components:

e Monoclonal Antibody: A recombinant humanized immunoglobulin G1 (IgG1) monoclonal
antibody (YL217-mAb) that specifically binds to CDH17 on the surface of tumor cells.[2][3][4]

[5]

o Payload: A highly potent topoisomerase | inhibitor, YL0010014, designed to induce DNA
damage and apoptosis in cancer cells.[2][3][4][5]

o Linker: An enzymatically cleavable methylsulfonyl pyrimidine tripeptide drug linker, part of
MediLink's TMALIN® platform.[2][3][4][5] This linker is designed to be stable in circulation
and to release the cytotoxic payload upon internalization into the tumor cell or within the
tumor microenvironment.[6][7]

Mechanism of Action

The proposed mechanism of action for YL217 follows the classical pathway of ADC activity,
with the added feature of payload release within the tumor microenvironment.
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Caption: Proposed mechanism of action for the YL217 antibody-drug conjugate.
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Preclinical Data Summary

While specific quantitative data from preclinical studies are not yet publicly available in detail,
abstracts from scientific conferences provide a qualitative summary of YL217's performance.

Parameter Summary of Findings Source

YL217 specifically binds to
In Vitro Activity CDH17 on the surface of tumor  [6][7]

cells.

YL217 demonstrated superior
efficacy in causing tumor
regressions in a dose-
dependent manner in both cell
line-derived xenograft (CDX)
In Vivo Efficacy ) ) 2131141511611 71
and patient-derived xenograft
(PDX) mouse models of
human colorectal and gastric
cancer with varying levels of

CDH17 expression.

YL217 was reported to be well-
tolerated in mouse models and
N showed acceptable safety
Safety & Tolerability o 211311511611 7]
profiles in monkey Good
Laboratory Practice (GLP)

toxicity studies.

In vivo pharmacokinetic
studies in monkeys indicated
o that YL217 is highly stable in
Pharmacokinetics ) ) ) [61[7]
circulation, with less than 0.1%
(molar ratio) of the payload

released.

Experimental Protocols
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Detailed experimental protocols for the preclinical evaluation of YL217 have not been publicly
disclosed. However, based on standard practices for ADC development, the following
methodologies were likely employed.

In Vitro Assays

» Binding Affinity: Enzyme-linked immunosorbent assay (ELISA) or surface plasmon
resonance (SPR) would be used to determine the binding affinity of the YL217-mAb to
recombinant CDH17 protein and CDH17-expressing cancer cell lines.

 Internalization Assay: Confocal microscopy or flow cytometry using fluorescently labeled
YL217 would be employed to visualize and quantify the internalization of the ADC into
CDH217-positive tumor cells.

o Cytotoxicity Assay: In vitro cell viability assays (e.g., MTS or CellTiter-Glo) would be
performed on a panel of cancer cell lines with varying CDH17 expression levels to determine
the IC50 (half-maximal inhibitory concentration) of YL217.

In Vivo Xenograft Studies

e Animal Models: Immune-deficient mice (e.g., hude or SCID) would be used for the
engraftment of human cancer cell lines (CDX models) or patient-derived tumor fragments
(PDX models) of colorectal and gastric origin.

e Dosing and Administration: YL217 would be administered intravenously at various dose
levels and schedules to tumor-bearing mice. A control group would typically receive a vehicle
or a non-targeting ADC.

» Efficacy Assessment: Tumor volumes would be measured regularly using calipers. Key
endpoints would include tumor growth inhibition (TGI) and tumor regression. At the end of
the study, tumors may be excised and weighed.

» Tolerability Assessment: Animal body weight and general health would be monitored
throughout the study as indicators of toxicity.
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Caption: A generalized workflow for the preclinical evaluation of an ADC like YL217.

Clinical Development

YL217 is currently being evaluated in a Phase 1, multicenter, open-label, first-in-human study
(NCT06859762). The primary objectives of this trial are to assess the safety and tolerability of
YL217 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose
(RP2D). Secondary objectives include evaluating the pharmacokinetic profile and preliminary
anti-tumor activity of YL217 in patients with advanced solid tumors.[2] The trial is expected to
enroll approximately 220 participants and is estimated to be completed in July 2027.[2]
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Future Perspectives

The preclinical data for YL217 suggest that it is a promising therapeutic candidate for CDH17-
expressing solid tumors, particularly those of gastrointestinal origin. The ongoing Phase 1
clinical trial will be crucial in determining its safety and efficacy in humans. The unique
TMALIN® linker technology, which allows for payload release in the tumor microenvironment,
may offer an advantage in treating heterogeneous tumors and overcoming certain resistance
mechanisms. Future research will likely focus on identifying predictive biomarkers of response
to YL217 and exploring its potential in combination with other anti-cancer agents.
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Caption: Logical progression of the YL217 development program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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